

((3-Bromo-2-methylpropoxy)methyl)benzene

molecular structure

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Compound of Interest

Compound Name:	((3-Bromo-2-methylpropoxy)methyl)benzene
Cat. No.:	B150734

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An In-depth Technical Guide on **((3-Bromo-2-methylpropoxy)methyl)benzene**

Introduction

((3-Bromo-2-methylpropoxy)methyl)benzene is a halogenated ether derivative of toluene. Its molecular structure, featuring a reactive bromine atom and a stable benzyloxy group, makes it a versatile intermediate in organic synthesis.^[1] This compound serves as a valuable building block for the introduction of the 2-methyl-3-(benzyloxy)propyl moiety into more complex molecules. It is primarily utilized in the research and development sector for the synthesis of pharmaceutical and agrochemical compounds.^[1] This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, a proposed synthetic pathway, and potential reactivity, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

The fundamental identity of **((3-Bromo-2-methylpropoxy)methyl)benzene** is established by its structural formula and a set of unique chemical identifiers. The structure consists of a benzene ring attached to a methylpropoxy chain via an ether linkage, with a methyl group at the second position and a bromine atom at the third position of the propoxy chain.

Caption: 2D representation of the molecular structure.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	(3-bromo-2-methylpropoxy)methylbenzene	[2][3]
CAS Number	91273-58-4	[3][4][5]
Molecular Formula	C ₁₁ H ₁₅ BrO	[2][3][4][5]
Molecular Weight	243.14 g/mol	[3][4][5]
Canonical SMILES	CC(CBr)COCC1=CC=CC=C1	[2]
InChI Key	QVIBBFDFRDHFSJ-UHFFFAOYSA-N	[2][3]

| Synonyms | 3-BENZYLOXY-1-BROMO-2-METHYLPROPANE | [3][6] |

Physicochemical Properties

This compound is typically supplied as a liquid with purity levels ranging from 95% to 98%. [2][4] [7] Proper storage under refrigerated and dry conditions is recommended to maintain its stability. [1][6]

Table 2: Physicochemical Data

Property	Value	Reference
Physical State	Liquid	[2]
Boiling Point	264 °C at 760 mmHg	[1]
Density	1.268 g/cm ³	[1]
Purity	≥95%	[2]

| Storage Conditions | 2-8°C, dry and sealed | [1][6] |

Proposed Synthetic Pathway

While specific, peer-reviewed synthesis protocols for **((3-Bromo-2-methylpropoxy)methyl)benzene** are not readily available in the public domain, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. A plausible two-step approach involves the monobenzylation of a diol followed by bromination of the remaining primary alcohol.



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Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Proposed Synthesis

This protocol is a generalized methodology and should be adapted and optimized under appropriate laboratory conditions.

- Step 1: Synthesis of 3-(Benzylxy)-2-methylpropan-1-ol
 - Reaction Setup: To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1,3-propanediol (1.0 equivalent) dropwise.
 - Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
 - Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 equivalent) dropwise.
 - Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

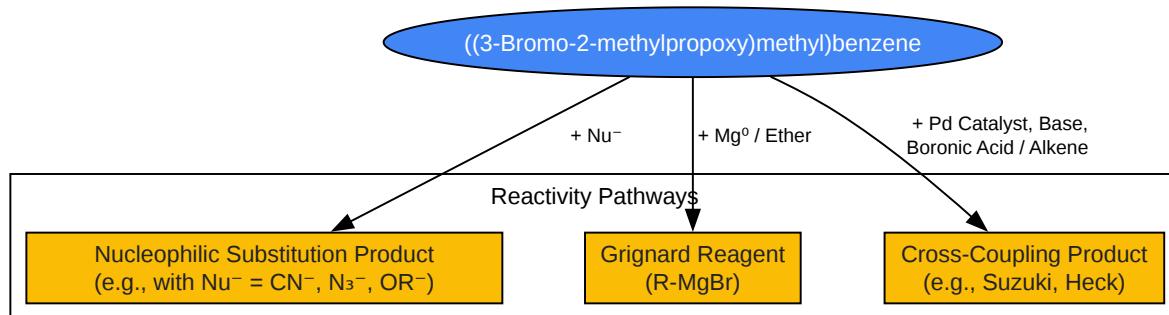
- Workup: Quench the reaction carefully by the slow addition of water. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to isolate the monobenzylated intermediate.
- Step 2: Synthesis of **((3-Bromo-2-methylpropoxy)methyl)benzene**
 - Reaction Setup: Dissolve the intermediate, 3-(benzyloxy)-2-methylpropan-1-ol (1.0 equivalent), in an anhydrous solvent like dichloromethane (DCM) or THF in a flask under an inert atmosphere.
 - Bromination: Cool the solution to 0 °C. Add phosphorus tribromide (PBr_3 , 0.4 equivalents) dropwise with vigorous stirring. Alternatively, perform an Appel reaction by adding triphenylphosphine (PPh_3 , 1.2 equivalents) followed by carbon tetrabromide (CBr_4 , 1.2 equivalents) portion-wise.
 - Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then at room temperature, monitoring by TLC for the disappearance of the starting alcohol.
 - Workup: Once complete, pour the reaction mixture into ice-cold water. If PBr_3 was used, neutralize with a saturated sodium bicarbonate (NaHCO_3) solution. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate in vacuo.
 - Purification: Purify the resulting crude oil by fractional distillation under reduced pressure or by column chromatography to yield the final product.

Reactivity and Applications

The utility of this molecule in organic synthesis stems from the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. Furthermore, it can be used to form an organometallic Grignard reagent, which can then act as a nucleophile in subsequent reactions. Its application has been noted in the synthesis of intermediates for pharmaceuticals and agrochemicals, often

in cross-coupling reactions like the Suzuki or Heck reactions to form new carbon-carbon bonds.

[1]



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Caption: Key reactivity pathways for the title compound.

Spectroscopic Analysis

Detailed experimental spectra for **((3-Bromo-2-methylpropoxy)methyl)benzene** are not widely available. The following table provides predicted ^1H and ^{13}C NMR chemical shifts based on its structure, which are crucial for its characterization.

Table 3: Predicted NMR Spectroscopic Data

^1H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Aromatic	7.25 - 7.40	Multiplet	5H	$-\text{C}_6\text{H}_5$
Benzyllic	~4.55	Singlet	2H	$-\text{O-CH}_2\text{-Ph}$
Methylene	~3.50	Multiplet	2H	$-\text{CH}_2\text{-Br}$
Methylene	~3.40	Multiplet	2H	$-\text{O-CH}_2\text{-CH}$
Methine	~2.10	Multiplet	1H	$-\text{CH}(\text{CH}_3)-$

| Methyl | ~1.05 | Doublet | 3H | -CH(CH₃)- |

¹³ C NMR (Predicted)	Chemical Shift (δ , ppm)	Assignment
Aromatic	~138 (quat.)	C-CH ₂ O
Aromatic	~128.5, ~127.8, ~127.6	CH
Methylene	~75	Ph-CH ₂ -O
Methylene	~73	O-CH ₂ -CH
Methylene	~38	CH ₂ -Br
Methine	~35	CH(CH ₃)
Methyl	~16	CH ₃

General Experimental Protocol for Analysis

- NMR Spectroscopy: A sample (~10-20 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 300-500 MHz spectrometer.
- Mass Spectrometry: Mass spectra would be obtained using a GC-MS or LC-MS instrument, likely showing the molecular ion peak and characteristic isotopic pattern for a bromine-containing compound.
- Infrared (IR) Spectroscopy: A thin film of the liquid sample would be analyzed between NaCl or KBr plates. Expected peaks would include C-H stretches (aromatic and aliphatic), C-O ether stretch (~1100 cm⁻¹), and C-Br stretch.

Safety and Handling

((3-Bromo-2-methylpropoxy)methyl)benzene is classified as an irritant.^{[2][6]} It is known to cause skin and serious eye irritation and may cause respiratory irritation.^[2] Standard laboratory safety precautions should be strictly followed.

Table 4: GHS Hazard Information

Code	Hazard Statement
H315	Causes skin irritation.[2]
H319	Causes serious eye irritation.[2]
H335	May cause respiratory irritation.[2]
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P280	Wear protective gloves/protective clothing/eye protection/face protection.[2]

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

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